![molecular formula C14H15N3O2 B2776417 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-26-0](/img/structure/B2776417.png)
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.
Inhibition of Protein Kinases
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:
- DYRK1A : IC50 = 11 µM
- CDK5 : IC50 = 0.41 µM
- GSK-3 : IC50 = 1.5 µM
These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .
Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:
- TBK1 Inhibition : IC50 = 0.2 nM
- Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | DYRK1A | 11 | Moderate |
Compound B | CDK5 | 0.41 | High |
Compound C | GSK-3 | 1.5 | Moderate |
This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .
Alzheimer’s Disease Model
In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .
Cancer Therapeutics
Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .
科学研究应用
Inhibition of Enzymatic Activity
One of the primary applications of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and survival pathways in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against PI3Kδ, with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions such as cancer and autoimmune diseases .
Anticancer Activity
Studies have shown that compounds based on the pyrazolo[3,4-b]pyridine scaffold possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step usually includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
- Cyclization : Subsequent cyclization reactions can introduce the pyridine moiety.
- Carboxylation : The final step often involves carboxylation at the 4-position to yield the target compound.
These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their pharmacological profiles .
Case Study 1: Selective PI3Kδ Inhibitors
A notable study focused on designing a series of pyrazolo[3,4-b]pyridine derivatives that included this compound as a lead compound. The results highlighted its selectivity for PI3Kδ over other isoforms, making it a promising candidate for further development in treating hematological malignancies .
Case Study 2: Antiinflammatory Properties
Another research effort investigated the anti-inflammatory effects of compounds derived from pyrazolo[3,4-b]pyridine structures. The findings indicated that these compounds could inhibit COX enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
属性
IUPAC Name |
3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFVPPHNQBYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。